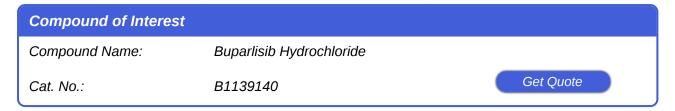




Solubilizing Buparlisisb Hydrochloride for In **Vitro Experiments: Application Notes and Protocols**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and application of Buparlisib hydrochloride (also known as BKM120) in various in vitro experiments. Buparlisib is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor investigated for its anti-cancer properties.[1][2][3] Proper solubilization and handling are critical for obtaining accurate and reproducible experimental results.

Solubility of Buparlisib and its Hydrochloride Salt

Buparlisib and its hydrochloride salt exhibit different solubility profiles. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in vitro use.[4] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[4]

Table 1: Solubility Data for Buparlisib and Buparlisib Hydrochloride

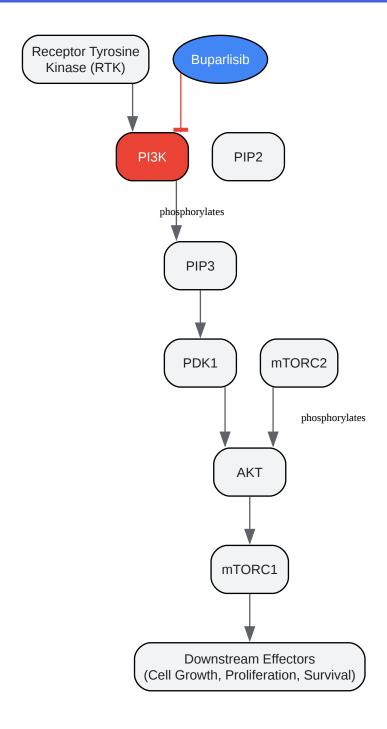


Compound	Solvent	Solubility	Notes
Buparlisib	DMSO	≥ 82 mg/mL (199.8 mM)[4]	Use fresh DMSO.
Buparlisib	DMSO	25 mM	
Buparlisib	Ethanol	25 mM	_
Buparlisib Hydrochloride	DMSO	≥ 20.52 mg/mL[5]	
Buparlisib Hydrochloride	DMSO	≥ 40 mg/mL[6]	Sonication is recommended.
Buparlisib Hydrochloride	Ethanol	≥ 11.36 mg/mL[5]	Ultrasonic assistance may be required.
Buparlisib Hydrochloride	Water	Insoluble[5]	

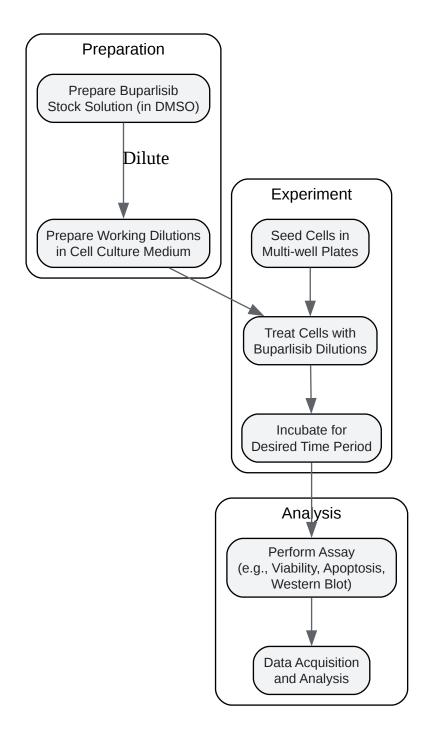
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

Buparlisib functions by inhibiting all four isoforms of class I PI3K (p110 α , p110 β , p110 δ , and p110 γ).[7][8] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers.[1][2]









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